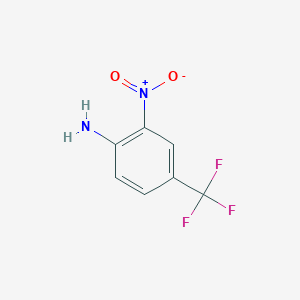

2-Nitro-4-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13396. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXBGHLILIABGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074912 | |

| Record name | Benzenamine, 2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-98-6 | |

| Record name | 2-Nitro-4-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-nitrobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-nitrobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-nitro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-2-nitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitro-4-(trifluoromethyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH7KWT394 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)aniline is a key chemical intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and agrochemicals. Its molecular structure, featuring a nitro group and a trifluoromethyl group on an aniline backbone, imparts unique chemical and physical properties that are critical for its application in synthetic chemistry and drug design. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a detailed overview of the known physical properties of this compound, along with standardized experimental protocols for their determination.

Physicochemical Properties

The physical properties of this compound are summarized in the tables below. These values are essential for predicting its behavior in various solvents and under different experimental conditions.

General and Calculated Properties

| Property | Value | Source |

| CAS Number | 400-98-6 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1] |

| Appearance | Yellow to brown crystalline powder | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.196 (Calculated) | [4] |

| pKa | -5.30 ± 0.10 (Predicted for a related compound) | [5] |

Thermal and Density Properties

| Property | Value | Unit | Source |

| Melting Point | 104.0 - 110.0 | °C | [3] |

| 105 - 106 | °C | [6] | |

| 106 - 107.5 | °C | [7] | |

| Boiling Point | 265.6 ± 40.0 (Predicted) | °C | [6] |

| Density | 1.4711 (Estimate) | g/cm³ | [6] |

| Vapor Pressure | 8.06 | mmHg | [6] |

| Flash Point | 47.8 | °C | [6] |

Solubility

| Solvent | Solubility | Source |

| Methanol | Soluble | [6] |

| Toluene | Soluble | [6] |

| Water | Log10 of Water solubility in mol/l = -2.86 (Calculated) | [4] |

Experimental Protocols

Accurate determination of physical properties is crucial for the reliable application of chemical compounds. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm. The tube is then tapped gently to ensure tight packing.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device with a heated metal block.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-1.0°C.[6]

Boiling Point Determination (Capillary Method)

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. As this compound is a solid at room temperature, its boiling point is typically predicted or would be determined under vacuum. The following is a general procedure for determining the boiling point of an organic liquid.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Heating and Observation: The apparatus is heated slowly and uniformly. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: The heat source is removed, and the temperature at which the rapid and continuous stream of bubbles stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

Density Determination (Solvent Displacement Method for Powders)

The density of a powdered solid can be determined by measuring the volume of a non-reactive liquid it displaces.

Methodology:

-

Mass Measurement: A known mass of this compound powder is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a solvent in which the compound is insoluble (e.g., a non-polar solvent like hexane if the compound's solubility is low). The initial volume of the solvent is recorded.

-

Displacement: The weighed powder is carefully added to the graduated cylinder, ensuring all of it is submerged and no air bubbles are trapped.

-

Final Volume Measurement: The new volume of the solvent and powder is recorded. The volume of the powder is the difference between the final and initial volumes.

-

Calculation: The density is calculated by dividing the mass of the powder by its determined volume.

Solubility Determination (Isothermal Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., methanol, toluene, water).

-

Equilibration: The vial is sealed and placed in a constant temperature shaker or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the mixture is allowed to settle. A known volume of the supernatant is carefully withdrawn using a syringe and filtered through a fine filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the filtered solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).[8][9][10]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound, based on a patented process.[7] This provides a logical relationship between the starting materials, reaction steps, and the final product.

References

- 1. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

2-Nitro-4-(trifluoromethyl)aniline chemical structure and CAS number 400-98-6

CAS Number: 400-98-6

This technical guide provides an in-depth overview of 2-Nitro-4-(trifluoromethyl)aniline, a key chemical intermediate in the pharmaceutical and chemical industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by an aniline ring substituted with a nitro group at position 2 and a trifluoromethyl group at position 4. Its unique electronic properties, conferred by the electron-withdrawing nitro and trifluoromethyl groups, make it a valuable building block in organic synthesis.

The confirmed CAS Registry Number for this compound is 400-98-6.[1][2][3]

Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction optimization, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 400-98-6 | [1][2][3] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2][3] |

| Molecular Weight | 206.12 g/mol | [1][2][3] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 105-107.5 °C | [4][5] |

| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [4] |

| Density | 1.471 g/cm³ (Estimate) | [4] |

| Solubility | Soluble in Methanol, Toluene | [4] |

| Octanol/Water Partition Coefficient (logP) | 2.196 (Calculated) | [6] |

| InChI Key | ATXBGHLILIABGX-UHFFFAOYSA-N | [1][2][3] |

| SMILES | NC1=C(C=C(C=C1)C(F)(F)F)N(=O)=O |

Spectroscopic Data: While detailed spectra are best obtained from dedicated databases, general characteristics are known:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹ respectively), and strong C-F stretching bands (around 1100-1300 cm⁻¹).[7][8] The NIST Chemistry WebBook lists IR and mass spectrometry data as being available for this compound.[3]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook.[2] The molecular ion peak (M+) would be expected at m/z 206.

Synthesis and Manufacturing

This compound is primarily produced through synthetic organic chemistry routes. A common and efficient industrial method involves the amination of a substituted benzotrifluoride precursor.

Synthesis Workflow: Ammonolysis of 4-Chloro-3-nitrobenzotrifluoride

Caption: Industrial synthesis of this compound.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzotrifluoride

The following is a representative experimental protocol based on a patented industrial process.[5]

-

Charging the Reactor: A high-pressure steel autoclave is charged with 4-chloro-3-nitrobenzotrifluoride and an excess of aqueous ammonia (e.g., 200 to 1000 mol% ammonia per mole of the starting material). A copper catalyst may optionally be added.[5]

-

Reaction Conditions: The sealed autoclave is heated to a temperature between 80°C and 150°C (preferably 100-120°C). The reaction is maintained at this temperature for several hours (e.g., 6 hours), during which the internal pressure will rise (e.g., to 11 bar).[5]

-

Cooling and Depressurization: After the reaction is complete, the mixture is cooled to room temperature, and the vessel is carefully depressurized.

-

Product Isolation: The resulting suspension, containing the crystalline product, is discharged from the reactor. The solid product is isolated by filtration.

-

Purification: The filtered solid is washed with water to remove residual ammonia and salts, and then dried. This process yields this compound with high purity (>98%) and in excellent yield (often >98%).[5]

Applications in Drug Development and Industry

The primary application of this compound is as a crucial intermediate in the synthesis of high-value chemicals, particularly pharmaceuticals.

-

Pharmaceuticals: It is a key starting material for the synthesis of Nilutamide , a nonsteroidal antiandrogen medication used in the treatment of metastatic prostate cancer.[][10] The synthesis involves reacting the aniline with other reagents to form the final imidazolidinedione structure of Nilutamide.

-

Agrochemicals: The compound serves as a precursor for various herbicides and insecticides.[4]

-

Dyes and Pigments: It is also utilized in the manufacturing of certain specialty dyes.[4]

The presence of the trifluoromethyl group is particularly significant in drug design. This group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic properties.

Role in the Synthesis of Nilutamide and Its Mechanism of Action

Nilutamide's therapeutic effect stems from its ability to competitively inhibit androgen receptors, which are critical for the growth of most prostate cancer cells.

Signaling Pathway: Mechanism of Action of Nilutamide

Caption: Nilutamide competitively blocks androgen binding to its receptor.

The mechanism is as follows:

-

Androgen Binding: In prostate cancer cells, androgens like testosterone and dihydrotestosterone (DHT) bind to and activate the Androgen Receptor (AR).[1][11]

-

Nuclear Translocation: Upon activation, the AR translocates into the cell nucleus.[1]

-

Gene Transcription: Inside the nucleus, the AR binds to specific DNA sequences known as Androgen Response Elements (AREs), initiating the transcription of genes that promote cell growth and survival.[1]

-

Competitive Inhibition by Nilutamide: Nilutamide acts as a selective AR antagonist.[12] It competes with androgens for the same binding site on the AR.[1][11] By occupying the receptor, Nilutamide prevents its activation and subsequent downstream signaling, thereby halting the proliferation of androgen-dependent prostate cancer cells.[1][13]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 2: Hazard and Safety Information

| Hazard Type | Description | Precautionary Measures |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.[4] |

| Irritation | Causes skin, eye, and respiratory system irritation. | Avoid breathing dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] |

| Handling | Avoid formation of dust. | Use personal protective equipment. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, well-ventilated area. | Keep container tightly closed. |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this material.

References

- 1. What is the mechanism of Nilutamide? [synapse.patsnap.com]

- 2. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]

- 3. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]

- 4. China this compoundï¼CAS# 400-98-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. trial.medpath.com [trial.medpath.com]

- 11. What is Nilutamide used for? [synapse.patsnap.com]

- 12. Nilutamide - Wikipedia [en.wikipedia.org]

- 13. drugs.com [drugs.com]

2-Nitro-4-(trifluoromethyl)aniline melting point and boiling point

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)aniline: Physicochemical Properties and Experimental Protocols

This technical guide provides comprehensive information on the physicochemical properties of this compound, with a focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines detailed experimental methodologies for the determination of these key physical constants and includes a workflow for its synthesis.

Physicochemical Data

This compound is a crystalline solid at room temperature, appearing as yellow to brown crystals or powder.[1] Its key physical properties are summarized in the table below. Variations in reported values can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Value | Source |

| Melting Point | 104.0-110.0 °C | [1] |

| 105-109 °C | [2] | |

| 106-107.5 °C | [3] | |

| Boiling Point | 265.6 °C at 760 mmHg | [] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. A narrow melting point range typically indicates a high degree of purity.

Method: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

This is a common and reliable method for determining the melting point of a solid organic compound.[5]

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.[6]

-

Obtain a glass capillary tube, sealed at one end.[6]

-

Press the open end of the capillary tube into the powdered sample until a small amount of the solid is packed into the tube.[6]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.[6]

-

-

Apparatus Setup:

-

Insert the prepared capillary tube into the sample holder of the melting point apparatus.[6]

-

Place a thermometer in the designated slot if not already integrated.

-

-

Measurement:

-

Turn on the apparatus and set an initial rapid heating rate to quickly determine an approximate melting range.[5]

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat it again, but this time at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7]

Method: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of liquid.[8]

Procedure:

-

Sample Preparation:

-

Apparatus Setup:

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[10] This design promotes uniform heating of the oil through convection.[10]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue gentle heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[8]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8][10] Record this temperature.

-

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

Caption: A generalized workflow for the synthesis of this compound.[3]

Caption: A logical workflow for the quality control analysis of a synthesized chemical compound.

References

- 1. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Solubility of 2-Nitro-4-(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Nitro-4-(trifluoromethyl)aniline (CAS No. 400-98-6), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to the limited availability of quantitative solubility data in public literature, this document focuses on presenting the known qualitative information, alongside detailed experimental protocols for researchers to determine precise solubility values.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Melting Point | 105-106 °C | [2] |

| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [2] |

| logP (Octanol/Water) | 2.196 (Calculated) | [1] |

Solubility Profile

The molecular structure of this compound, which includes a polar nitro group, an amino group capable of hydrogen bonding, and a non-polar trifluoromethyl group on an aromatic ring, suggests a nuanced solubility profile. It is expected to be soluble in moderately polar and some non-polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not widely published. The table below summarizes the available qualitative information and serves as a template for recording experimentally determined values.

| Solvent | Solvent Polarity (Dielectric Constant) | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | 32.7 | Soluble[2] | Data Not Available |

| Toluene | 2.4 | Soluble[2] | Data Not Available |

| Ethanol | 24.5 | Predicted to be soluble | Data Not Available |

| Acetone | 20.7 | Predicted to be soluble | Data Not Available |

| Dichloromethane | 9.1 | Predicted to be soluble | Data Not Available |

| Ethyl Acetate | 6.0 | Predicted to be soluble | Data Not Available |

| Hexane | 1.9 | Predicted to be poorly soluble | Data Not Available |

| Water | 80.1 | Predicted to be poorly soluble | Data Not Available |

Predictions are based on the solubility of structurally similar compounds, such as 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, which is moderately soluble in solvents like acetone, ethanol, and dichloromethane.[3]

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of solid organic compounds are detailed below.

Isothermal Equilibrium (Shake-Flask) Gravimetric Method

This method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution gravimetrically.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a selected high-purity organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place them in a constant-temperature orbital shaker or a shaking water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to achieve clear separation.

-

Sample Withdrawal: Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To avoid precipitation, ensure the pipette tip is free of any solid particles.

-

Gravimetric Analysis: Transfer the aliquot to a pre-weighed, dry container (e.g., a glass vial or evaporating dish). Determine the weight of the solution.

-

Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Final Weighing: Once the solvent is completely removed and the container has returned to room temperature in a desiccator, weigh the container with the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of container + solute) - (Weight of container)] / (Volume of aliquot in mL) * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.

Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.

-

Create Calibration Curve: Prepare a series of standard solutions of decreasing concentration by serially diluting the stock solution. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

Prepare Saturated Solution: Follow steps 1-3 from the gravimetric method to prepare a saturated solution at a constant temperature.

-

Dilute Saturated Solution: Withdraw a small, precise volume of the clear supernatant and dilute it quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Synthesis Workflow

This compound can be synthesized by the ammonolysis of 4-chloro-3-nitro-benzotrifluoride. The following diagram illustrates a typical workflow based on patented procedures.[4]

References

- 1. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. China this compoundï¼CAS# 400-98-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Nitro-4-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Nitro-4-(trifluoromethyl)aniline (CAS No: 400-98-6). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry, materials science, and related fields.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.42 | d | H-3 |

| 7.56 | dd | H-5 |

| 6.93 | d | H-6 |

| 6.43 (approx.) | br s | -NH₂ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 150.2 | C-4 |

| 134.1 | C-2 |

| 131.5 | C-6 |

| 126.3 (q, J ≈ 3.7 Hz) | C-5 |

| 123.4 (q, J ≈ 272 Hz) | -CF₃ |

| 119.8 (q, J ≈ 4.0 Hz) | C-3 |

| 118.9 | C-1 |

Note: The ¹³C NMR data is predicted using computational methods and should be confirmed by experimental analysis. For comparison, the experimental ¹³C NMR chemical shifts for the isomer 4-Nitro-3-(trifluoromethyl)aniline have been reported.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Strong | N-H Stretch (asymmetric) |

| ~3380 | Strong | N-H Stretch (symmetric) |

| ~1630 | Strong | N-H Bend |

| ~1530 | Strong | NO₂ Stretch (asymmetric) |

| ~1350 | Strong | NO₂ Stretch (symmetric) |

| ~1320 | Strong | C-F Stretch |

| ~1120 | Strong | C-F Stretch |

Source: NIST WebBook.[1]Spectrum obtained in the gas phase.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 206 | 100 | [M]⁺ |

| 176 | 25 | [M - NO]⁺ |

| 160 | 40 | [M - NO₂]⁺ or [M - H₂O - F]⁺ |

| 130 | 30 | [M - NO₂ - H₂O]⁺ |

| 111 | 15 | [C₆H₄F]⁺ |

Source: NIST WebBook.[2]Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are provided as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion probe or gas chromatography (GC) can be used.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)aniline: Precursors and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Nitro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details the precursors, starting materials, and experimental protocols for the most common and effective methods of its synthesis. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a desirable moiety in drug design. The presence of the nitro and amino groups provides versatile handles for further chemical transformations. This guide explores three principal synthetic pathways to this important compound, starting from readily available precursors.

Comparative Synthesis Routes

Three primary methods for the synthesis of this compound are prevalent in the chemical literature and industrial practice. The selection of a particular route often depends on factors such as the availability of starting materials, desired scale, yield, purity requirements, and safety considerations.

The three main routes are:

-

Route 1: Amination of 4-chloro-3-nitrobenzotrifluoride.

-

Route 2: Nitration of 4-(trifluoromethyl)aniline via an acetanilide intermediate.

-

Route 3: Multi-step synthesis from m-(trifluoromethyl)aniline.

The following table summarizes the key quantitative data for each of these routes, allowing for a direct comparison of their efficiencies.

| Parameter | Route 1: From 4-chloro-3-nitrobenzotrifluoride | Route 2: From 4-(trifluoromethyl)aniline | Route 3: From m-(trifluoromethyl)aniline |

| Starting Material | 4-chloro-3-nitrobenzotrifluoride | 4-(trifluoromethyl)aniline | m-(trifluoromethyl)aniline |

| Key Reagents | Aqueous Ammonia, Copper catalyst (optional) | Acetic anhydride, Nitric acid, Sulfuric acid, Ethanolic potassium hydroxide | Acetyl chloride, Concentrated nitric acid, Potassium carbonate in ethanol |

| Overall Yield | Excellent (98-99%)[1] | Moderate to Good (yields for nitration of acetanilide are reported around 66%) | Good |

| Purity (HPLC) | >98%[1] | Variable, requires careful purification | Good |

| Melting Point (°C) | 106 - 107.5[1] | Not explicitly stated for this route | Not explicitly stated for this route |

| Key Advantages | High yield, high purity, one-step reaction | Utilizes a common starting material | Good yield, controlled reaction |

| Key Disadvantages | Requires high pressure and temperature | More difficult to handle, multi-step process with protection/deprotection[1] | Multi-step process |

Synthesis Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways for each synthetic route and a general experimental workflow.

Synthesis Pathway Diagrams

References

An In-depth Technical Guide to the Core Chemical Reactions of 2-Nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)aniline is a key chemical intermediate, distinguished by the presence of a nitro group, an amino group, and a trifluoromethyl group on a benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and dyes.[1] The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the amino group, opening up a range of strategic chemical transformations. This guide provides a detailed exploration of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and workflow diagrams to support researchers in their synthetic endeavors.

Core Chemical Reactions

The key reactive sites of this compound are the nitro and amino functional groups, as well as the aromatic ring itself. The principal reactions involving this compound are:

-

Reduction of the Nitro Group: Conversion of the nitro group to a primary amine is a fundamental transformation, yielding 4-(trifluoromethyl)benzene-1,2-diamine. This diamine is a valuable precursor for the synthesis of heterocyclic compounds.

-

Reactions of the Amino Group: The amino group can readily undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated to form amides.

-

Synthesis of Heterocyclic Compounds: The derivative, 4-(trifluoromethyl)benzene-1,2-diamine, is a key starting material for the synthesis of benzimidazoles, which are known for their diverse biological activities.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 4-(trifluoromethyl)benzene-1,2-diamine is a critical step in many synthetic pathways. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.

Reaction Scheme:

Caption: Catalytic hydrogenation of this compound.

Methodology:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(trifluoromethyl)benzene-1,2-diamine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data:

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| This compound | H₂, 10% Pd/C, Methanol, rt, 1 atm | 4-(Trifluoromethyl)benzene-1,2-diamine | High | [2] |

| Substituted 2-nitroanilines | H₂, 10% Pd/C, Methanol, rt, 1 atm | Substituted o-phenylenediamines | >90% | [2] |

| Aromatic Nitro Compounds | H₂, various catalysts | Aromatic Amines | >99% | [3][4] |

Reactions of the Amino Group

a) Diazotization and Sandmeyer Reaction

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring via the Sandmeyer reaction.[5][6][7]

Experimental Workflow:

Caption: Diazotization and Sandmeyer reaction workflow.

Experimental Protocol (General):

-

Suspend this compound (1.0 eq) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of the copper(I) salt (CuX, where X = Cl, Br, CN) in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) salt solution.

-

Gently warm the reaction mixture to initiate the decomposition of the diazonium salt and the formation of the product, which is often accompanied by the evolution of nitrogen gas.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Illustrative for similar substrates):

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Aromatic Amines | 1. NaNO₂, HCl, 0-5°C; 2. CuBr, HBr, heat | Aryl Bromides | 64-94% | [6] |

| Aromatic Amines | 1. NaNO₂, HBF₄; 2. Heat | Aryl Fluorides | 49-67% | [8] |

| Aromatic Amines | 1. t-BuONO, HCl; 2. Togni's reagent, Cu salt, 45°C | Aryl Trifluoromethyls | 42-90% | [6] |

b) N-Acylation

The amino group can be acylated, for example with acetic anhydride, to form the corresponding acetamide. This reaction is often used to protect the amino group during other transformations.[9]

Reaction Scheme:

Caption: N-Acylation of this compound.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Add acetic anhydride (1.0-1.5 eq). A catalyst such as a catalytic amount of sulfuric acid or a base like pyridine can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product and hydrolyze any excess acetic anhydride.

-

Collect the solid product by filtration, wash with water, and dry.

-

The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data (for aniline and derivatives):

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Aniline | Acetic anhydride, room temperature, no solvent | Acetanilide | 94% | [10] |

| Aniline | Acetic anhydride, water | Acetanilide | 95% | [11] |

| Aniline | Acetic anhydride, K₂CO₃, PTC, DMF | Acetanilide | High |

Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazole

The synthesis of benzimidazoles from o-phenylenediamines is a well-established and important reaction in medicinal chemistry due to the wide range of biological activities exhibited by this class of compounds, including anticancer and antimicrobial effects.[2][10][12][13][14] 5-(Trifluoromethyl)-1H-benzo[d]imidazole can be synthesized in a one-pot reaction from this compound.

Experimental Workflow:

Caption: One-pot synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazole.

Experimental Protocol (One-Pot Reductive Cyclization):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dimethyl sulfoxide), add the reducing agent (e.g., 10% Pd/C under a hydrogen atmosphere, or sodium dithionite).

-

After the reduction of the nitro group is complete (as monitored by TLC), add the aldehyde or orthoester (1.0-1.2 eq) and a catalytic amount of acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature or with heating until the cyclization is complete.

-

Remove the catalyst by filtration if applicable.

-

Evaporate the solvent and purify the crude product by column chromatography or recrystallization to afford the desired benzimidazole.

Quantitative Data (for similar one-pot syntheses):

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Nitroanilines | Orthoesters, 10% Pd/C, H₂, cat. HOAc, Methanol, rt | 2-Substituted Benzimidazoles | 70-95% | [2] |

| Ethyl-3-nitro-4-(propylamino)benzoate | 2,4-dichlorobenzaldehyde, Na₂S₂O₄, DMSO | Benzimidazole-5-carboxylate derivative | Excellent | [15] |

| 2-Nitroanilines | Aromatic aldehydes, Zn/NaHSO₃, Water, 100°C | 2-Arylbenzimidazoles | 75-92% | [5] |

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, particularly benzimidazoles, are known to possess significant biological activities. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity.[16]

Derivatives of trifluoromethyl-substituted anilines and benzimidazoles have shown promise as:

-

Anticancer Agents: Benzimidazole derivatives have been reported to exhibit anticancer activity against various cell lines, including hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116).[2][10][12][13] The mechanism of action can involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell growth.

-

Antimicrobial Agents: Certain trifluoromethyl-aniline derivatives have demonstrated antibacterial and antibiofilm activity.[17]

The development of new drugs often involves screening compounds against a panel of kinases or other enzymes involved in cell signaling. A plausible, though hypothetical, workflow for investigating the biological activity of a novel derivative of this compound is presented below.

Hypothetical Drug Discovery Workflow:

Caption: Hypothetical workflow for drug discovery using this compound.

This guide provides a foundational understanding of the key chemical reactions of this compound. The detailed protocols and compiled data serve as a valuable resource for chemists engaged in the synthesis of novel compounds with potential applications in medicine and materials science. Further research into the specific biological targets of derivatives of this versatile intermediate will undoubtedly open up new avenues for drug discovery and development.

References

- 1. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photocatalytic Reduction of Nitrobenzene to Aniline by an Intriguing {Ru(C6H6)}-Based Heteropolytungstate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jelsciences.com [jelsciences.com]

- 17. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 2-Nitro-4-(trifluoromethyl)aniline: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Building Block for Drug Discovery and Development

Introduction: 2-Nitro-4-(trifluoromethyl)aniline is a key chemical intermediate that serves as a foundational scaffold in the synthesis of a diverse array of biologically active molecules. Its unique structural features, namely the electron-withdrawing nitro and trifluoromethyl groups, impart distinct electronic properties that make it a valuable precursor for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential research applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for its handling and characterization.

| Property | Value | Reference |

| CAS Number | 400-98-6 | |

| Molecular Formula | C₇H₅F₃N₂O₂ | |

| Molecular Weight | 206.12 g/mol | |

| Melting Point | 106-107.5 °C | |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

Several synthetic routes to this compound have been established. Two primary, high-yielding methods are detailed below.

Method 1: Ammonolysis of 4-Chloro-3-nitrobenzotrifluoride

This industrial-scale method involves the nucleophilic aromatic substitution of a chlorine atom with an amino group.

Experimental Protocol:

-

In a high-pressure autoclave, charge 4-chloro-3-nitrobenzotrifluoride, aqueous ammonia, and a copper catalyst (optional).

-

Seal the autoclave and heat the reaction mixture to a temperature between 80°C and 150°C.

-

Maintain the reaction at this temperature for several hours, monitoring the pressure.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

-

The resulting product suspension is filtered, washed with water, and dried to yield this compound.

This process has been reported to achieve yields as high as 98-99% with a purity of over 98% as determined by HPLC.

Method 2: Nitration of 4-(Trifluoromethyl)aniline

This classic electrophilic aromatic substitution approach involves the direct nitration of the aniline starting material. To control the regioselectivity and prevent over-oxidation, the amino group is typically protected prior to nitration.

Experimental Protocol:

-

Protection: React 4-(trifluoromethyl)aniline with acetic anhydride to form the corresponding acetanilide.

-

Nitration: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group directs the incoming nitro group to the ortho position.

-

Deprotection: The resulting nitro-acetanilide is deprotected via hydrolysis, typically using an ethanolic solution of potassium hydroxide, to yield this compound.

Spectroscopic Data

The following data is available for the characterization of this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.42 (d, J=2.4 Hz, 1H), 7.56 (dd, J=8.8, 2.4 Hz, 1H), 6.93 (d, J=8.8 Hz, 1H), 6.43 (br s, 2H, NH₂) ppm.[1]

-

Mass Spectrum (Electron Ionization): The NIST WebBook provides a mass spectrum for this compound, which can be used for its identification.

-

IR Spectrum: An infrared spectrum is also available on the NIST WebBook, providing information about the functional groups present in the molecule.

Note: While ¹³C NMR data for the parent compound was not explicitly found in the searched literature, spectra for related aniline and nitroaniline compounds are available and can be used for comparative analysis.

Potential Research Areas and Applications

This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its derivatives have shown significant promise in several therapeutic areas.

Anticancer Drug Discovery

Derivatives of trifluoromethylanilines, particularly those incorporating quinazoline and pyrimidine scaffolds, have demonstrated potent anticancer activity. These compounds often function as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various derivatives synthesized from trifluoromethylaniline precursors against different cancer cell lines.

| Compound Class | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |

| Anilinoquinazolines | 4-Anilinoquinazoline | A431 (Skin Carcinoma) | 2.62 |

| 6-Arylureido-4-anilinoquinazoline (7i) | A549 (Lung), HT-29 (Colon), MCF-7 (Breast) | 0.017 (EGFR enzyme inhibition) | |

| Thiazolopyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) | C32 (Melanoma) | 24.4 |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) | A375 (Melanoma) | 25.4 | |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) | DU145 (Prostate) | 27.8 | |

| Trifluoromethylpyrimidines | Thienopyrimidine derivative (9u) | A549 (Lung) | 0.35 |

| Thienopyrimidine derivative (9u) | MCF-7 (Breast) | 3.24 | |

| Thienopyrimidine derivative (9u) | PC-3 (Prostate) | 5.12 |

Many anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP pocket in the kinase domain, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote cell growth and proliferation.

Antimicrobial Drug Development

Trifluoromethylaniline derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of pathogenic bacteria.

The following table presents the Minimum Inhibitory Concentration (MIC) values for several trifluoromethylaniline derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 |

| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 |

| Pyrazole derivative with 4-(trifluoromethyl)phenyl moiety | MRSA | 3.12 |

| N-(trifluoromethyl)phenyl substituted pyrazole (chloro derivative) | Various Gram-positive strains | 3.12 |

| N-(trifluoromethyl)phenyl substituted pyrazole (bromo derivative) | Various Gram-positive strains | 3.12 |

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the accurate evaluation of the biological activity of newly synthesized compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a further 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Logical Relationships and Experimental Workflows

The synthesis and evaluation of novel drug candidates from this compound follows a logical progression.

References

Safety, handling, and storage precautions for 2-Nitro-4-(trifluoromethyl)aniline

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Nitro-4-(trifluoromethyl)aniline

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and chemical synthesis, the utility of highly functionalized aromatic compounds is undeniable. This compound, a key building block, is prized for the unique electronic properties conferred by its nitro and trifluoromethyl substituents.[1] However, the very reactivity that makes this compound valuable also necessitates a rigorous and informed approach to its handling. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to instill a deep, causal understanding of the requisite safety protocols. Our objective is to empower researchers not only to follow procedures but to comprehend the chemical principles that underpin them, thereby fostering a culture of intrinsic safety.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's physical and structural properties is the first step in a robust safety assessment. These characteristics directly influence its behavior under various laboratory conditions and dictate appropriate handling and storage measures. This compound is a yellow crystalline solid.[2] Its stability is generally sound under recommended storage conditions, but its toxicological profile requires stringent containment.[2][3]

| Property | Value | Source(s) |

| CAS Number | 400-98-6 | [4] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [2][4] |

| Molecular Weight | 206.12 g/mol | [2][4] |

| Appearance | Yellow Crystalline Solid / Powder | [2] |

| Melting Point | 105-106 °C | [2] |

| Boiling Point | ~265.6 °C (Predicted) | [2] |

| Flash Point | 47.8 °C | [2] |

| Solubility | Soluble in Methanol, Toluene | [2] |

| UN Number | UN 2810 / UN 2811 | [2][5] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound stem from its classification as a toxic and irritating substance.[2][3] The presence of the nitro-aromatic moiety is a structural alert for potential toxicity, a well-documented characteristic of this chemical class.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Compiled from multiple Safety Data Sheets.[3][5]

Mechanistic Insight & Routes of Exposure:

-

Inhalation: As a crystalline solid, the primary inhalation risk comes from aerosolized dust generated during weighing or transfer.[3][5] Its toxicity upon inhalation is high, necessitating stringent engineering controls.[5] Symptoms may include respiratory tract irritation, coughing, and chest pain, with the potential for delayed onset of more severe systemic effects.[6]

-

Dermal Contact: The compound is readily absorbed through the skin and is classified as toxic upon contact.[3][6] This pathway is often underestimated. Contaminated clothing must be removed immediately to prevent prolonged exposure.[6]

-

Eye Contact: Direct contact with the dust or solutions can cause serious irritation.[5][7]

-

Ingestion: Ingestion is harmful and can lead to systemic toxicity.[3][5]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls and supplemented by rigorous PPE use and hygiene practices, is essential for mitigating the risks associated with this compound.

The Hierarchy of Controls

This diagram illustrates the universally accepted framework for controlling hazards, ranked from most to least effective. Reliance on PPE is the final line of defense.

Caption: The Hierarchy of Controls prioritizes systematic hazard reduction.

1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable due to its high inhalation toxicity.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive vapors or dusts.[7][9] Ensure eyewash stations and safety showers are readily accessible and tested regularly.[8][9][10]

2. Personal Protective Equipment (PPE): A Self-Validating System The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale and Causality |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents dermal absorption, a significant route of toxic exposure.[2] Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid self-contamination. |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against dust particles and splashes.[5] A face shield is required when there is a significant risk of splashes.[5][11] |

| Skin/Body Protection | A flame-resistant lab coat, fully buttoned, with closed-toe shoes. | Provides a barrier against incidental contact. Contaminated clothing must be removed immediately and laundered separately. |

| Respiratory Protection | NIOSH/MSHA approved respirator with appropriate cartridges. | Required if engineering controls are insufficient or during emergency situations.[6][8] Use should be governed by a formal respiratory protection program. |

3. Hygiene Practices

-

Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

-

Immediately change any clothing that becomes contaminated.

Section 4: Emergency Procedures

Prompt and correct response during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work.

Emergency Response Workflow: Chemical Spill

Caption: A stepwise decision-making process for spill response.

First Aid Measures

-

Inhalation: Move the person to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[8][9] Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][12] Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting.[8][11] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5][11] Seek immediate medical attention.[8]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride can be generated.[13][14] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Section 5: Storage and Incompatibility

Correct storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13][14]

-

The storage area should be locked up or accessible only to qualified and authorized personnel.[6]

-

Protect from light.[8]

Incompatible Materials

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Acids and Bases: May cause decomposition.

-

Reducing Agents: Can react with the nitro group.

Source: Compiled from multiple Safety Data Sheets.[8][14][15]

Section 6: Disposal Considerations

Disposal of this compound and its containers must be treated as hazardous waste and handled in strict accordance with all federal, state, and local regulations.

-

Waste Treatment: Do not allow the product to enter drains or waterways.[5] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5] A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product. Do not reuse empty containers.[5]

Section 7: Transportation

-

UN Number: UN 2810 (for liquids) or UN 2811 (for solids)[2][5]

-

Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)

References

- 1. This compound | 400-98-6 | Benchchem [benchchem.com]

- 2. China this compoundï¼CAS# 400-98-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to the Stability and Degradation Profile of 2-Nitro-4-(trifluoromethyl)aniline

Abstract